molecular formula C17H17NO B14084041 Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- CAS No. 102536-93-6

Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl-

Cat. No.: B14084041
CAS No.: 102536-93-6
M. Wt: 251.32 g/mol
InChI Key: TVHHXMYZNVBFAW-UHFFFAOYSA-N
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Description

Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- is a heterocyclic aromatic organic compound It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or PPh3-CCl4. Additionally, fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® can be used to effect the cyclization of β-hydroxy amides to oxazolines, which are then oxidized to oxazoles .

Industrial Production Methods

In industrial settings, the synthesis of oxazoles can be achieved using flow chemistry techniques. This involves the use of a packed reactor containing commercial manganese dioxide for the oxidative aromatization of oxazolines to oxazoles. This method offers advantages such as improved safety profiles and the ability to produce pure products without the need for additional purification .

Mechanism of Action

The mechanism of action of oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- involves its interaction with various molecular targets and pathways. In biological systems, oxazoles result from the cyclization and oxidation of serine or threonine nonribosomal peptides . The compound can undergo deprotonation at the C2 position, leading to the formation of lithio salts that exist in equilibrium with ring-opened enolate-isonitrile intermediates . These intermediates can be trapped by silylation or other reactions, leading to the formation of various products.

Comparison with Similar Compounds

Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- can be compared with other similar compounds, such as:

    Thiazoles: These compounds have a sulfur atom instead of an oxygen atom in the ring.

    Imidazoles: These compounds have two nitrogen atoms in the ring.

    Isoxazoles: These compounds have a nitrogen and an oxygen atom in adjacent positions in the ring.

Properties

CAS No.

102536-93-6

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

2,3-dimethyl-4,5-diphenyl-2H-1,3-oxazole

InChI

InChI=1S/C17H17NO/c1-13-18(2)16(14-9-5-3-6-10-14)17(19-13)15-11-7-4-8-12-15/h3-13H,1-2H3

InChI Key

TVHHXMYZNVBFAW-UHFFFAOYSA-N

Canonical SMILES

CC1N(C(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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